Cas no 951950-35-9 (tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate)
tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[2-[(2-aminobenzoyl)amino]ethyl]carbamate
- tert-Butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate
- tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate
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- Inchi: 1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,18)(H,17,19)
- InChI Key: VRVBLJFONXYXFK-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCCNC(=O)C1=CC=CC=C1N
tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816583-10mg |
tert-Butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816583-50mg |
tert-Butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B816583-100mg |
tert-Butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 100mg |
$ 295.00 | 2022-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00968312-1g |
tert-Butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 95% | 1g |
¥3808.0 | 2024-04-17 | |
| Ambeed | A1063804-1g |
tert-Butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 95% | 1g |
$555.0 | 2025-04-14 | |
| Enamine | EN300-185926-0.05g |
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 95% | 0.05g |
$179.0 | 2023-11-13 | |
| Enamine | EN300-185926-0.1g |
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 95% | 0.1g |
$268.0 | 2023-11-13 | |
| Enamine | EN300-185926-0.25g |
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 95% | 0.25g |
$383.0 | 2023-11-13 | |
| Enamine | EN300-185926-0.5g |
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 95% | 0.5g |
$601.0 | 2023-11-13 | |
| Enamine | EN300-185926-1.0g |
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate |
951950-35-9 | 95% | 1g |
$770.0 | 2023-06-01 |
tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Suppliers
tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate
Introduction to Tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate (CAS No. 951950-35-9) and Its Emerging Applications in Chemical Biology
Tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 951950-35-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of carbamates, which are widely recognized for their versatility in pharmaceutical and biochemical applications. The presence of a tert-butyl group and an N-(2-(2-aminophenyl)formamidoethyl) moiety contributes to its distinctive reactivity and potential utility in various synthetic and biological contexts.
The tert-butyl group is a well-known protective group in organic synthesis, often employed to shield reactive sites such as hydroxyl or carboxylic acid groups from unwanted side reactions. Its stability under a wide range of conditions makes it an ideal candidate for modifying the reactivity of molecules without altering their core structure. In contrast, the N-(2-(2-aminophenyl)formamidoethyl) moiety introduces a polar, nitrogen-rich region that can interact with biological targets through hydrogen bonding or ionic interactions. This feature is particularly valuable in drug design, where specific molecular interactions are critical for achieving desired pharmacological effects.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological pathways. Tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate has been explored as a potential scaffold for developing novel bioactive molecules. Its ability to serve as a versatile building block allows chemists to modify its structure further to tailor its biological activity. For instance, researchers have investigated its derivatives as inhibitors or modulators of enzymes involved in cancer metabolism and inflammation.
One of the most compelling aspects of this compound is its potential application in targeted drug delivery systems. The tert-butyl group can enhance the lipophilicity of the molecule, facilitating its incorporation into lipid-based nanoparticles, while the polar N-(2-(2-aminophenyl)formamidoethyl) part ensures good solubility in aqueous environments. Such characteristics make it an attractive candidate for formulating prodrugs or targeted therapeutics that can selectively accumulate at disease sites, thereby improving treatment efficacy and reducing side effects.
In the realm of computational chemistry, molecular modeling studies have been conducted to understand the binding interactions of Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate with biological targets. These studies have revealed that the compound can effectively bind to proteins involved in signal transduction and metabolic pathways. For example, preliminary docking simulations suggest that it may interact with kinases and transcription factors, which are key regulators of cellular processes such as proliferation and differentiation. Such insights are invaluable for designing high-affinity ligands with therapeutic potential.
The synthesis of Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step reactions, including condensation, protection-deprotection strategies, and purification processes. However, recent innovations in synthetic methodologies have streamlined these procedures, making it more feasible to produce this compound on a larger scale. Advances in catalytic techniques have also enabled more efficient transformations, reducing waste and improving yields.
From a regulatory perspective, compounds like Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate must undergo rigorous testing to ensure safety and efficacy before they can be used in clinical applications. Preclinical studies are essential to evaluate their pharmacokinetic properties, toxicity profiles, and potential therapeutic benefits. Collaborative efforts between chemists, biologists, and clinicians are crucial for translating laboratory findings into viable drug candidates.
The future prospects of Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate are promising, with ongoing research exploring its role in emerging therapeutic areas such as precision medicine and immunotherapy. As our understanding of complex biological systems grows, so does the demand for innovative molecules like this one that can address unmet medical needs. By leveraging cutting-edge synthetic chemistry and computational biology techniques, scientists are paving the way for new generations of bioactive compounds derived from this versatile scaffold.
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